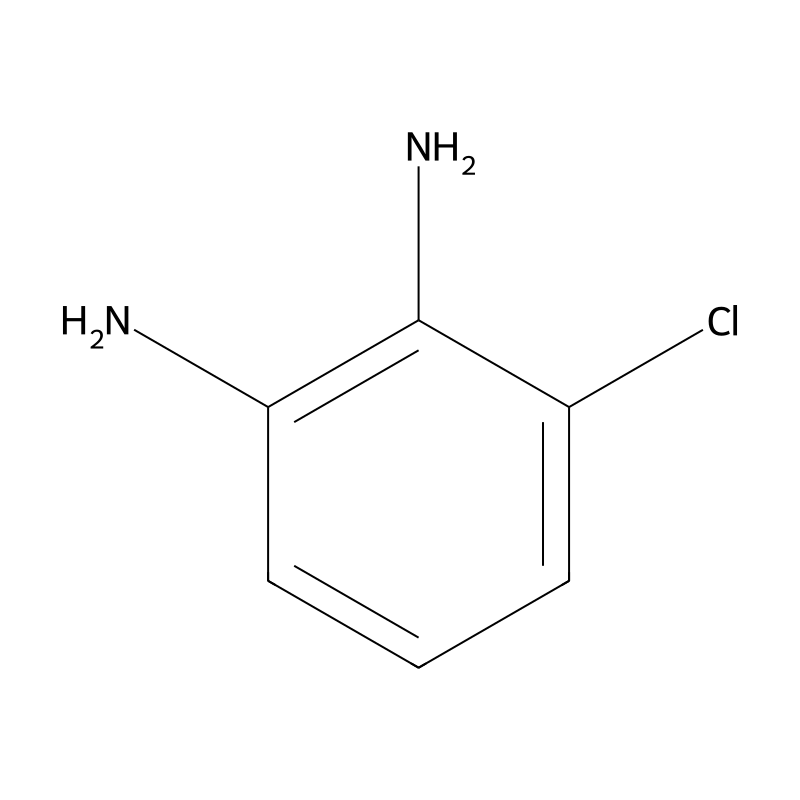3-Chlorobenzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
3-Chlorobenzene-1,2-diamine possesses two amine groups (-NH2) attached to a benzene ring with a chlorine substituent. This combination suggests its potential as a building block in organic synthesis. The amine groups can participate in various reactions like condensation, acylation, and alkylation to create new complex molecules with desired properties .
Material science
Aromatic diamines with chlorine substituents can be used in the development of new polymeric materials. The combination of aromatic rings, amine functionality, and a halogen group can influence properties like rigidity, thermal stability, and chemical reactivity, making them suitable for applications in engineering plastics or functional polymers .
Medicinal chemistry
Aromatic diamines have been explored in the development of new drugs due to their ability to interact with various biological targets. The presence of a chlorine group can further modulate the biological activity. However, further research is needed to determine if 3-Chlorobenzene-1,2-diamine possesses any specific medicinal properties.
3-Chlorobenzene-1,2-diamine, also known by its systematic name 1,2-diamino-3-chlorobenzene, is an aromatic amine with the molecular formula C₆H₇ClN₂. This compound features a chlorobenzene ring with two amino groups located at the first and second positions. It is characterized by its solid state at room temperature and is typically used in various chemical syntheses and applications due to its reactive nature. The presence of both chlorine and amino functional groups enhances its versatility in organic chemistry.
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as bromine or iodine, which can lead to the formation of different derivatives.
- Sandmeyer Reaction: This reaction allows for the conversion of aryl halides into other aryl compounds. In the case of 3-chlorobenzene-1,2-diamine, the chlorine atom can be substituted with other functional groups under appropriate conditions .
- Coupling Reactions: The amino groups can participate in coupling reactions to form azo compounds or other complex structures, making this compound useful in dye synthesis .
Several methods exist for synthesizing 3-chlorobenzene-1,2-diamine:
- Reduction of Nitro Compounds: One common method involves reducing 3-chloro-nitrobenzene using reducing agents like iron or tin in acidic conditions to yield the diamine .
- Direct Amination: Chlorobenzene can undergo direct amination under specific conditions to introduce amino groups at the desired positions .
- Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler aromatic compounds, employing various reagents to introduce functional groups sequentially.
3-Chlorobenzene-1,2-diamine finds applications in several fields:
- Dyes and Pigments: It is used as an intermediate in the synthesis of dyes and pigments due to its ability to form complex structures.
- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in antibacterial and anticancer therapies.
- Polymer Chemistry: It serves as a building block for polymerization processes, contributing to the development of specialty polymers with unique properties.
Studies on the interactions of 3-chlorobenzene-1,2-diamine with biological systems have revealed that it can bind to various proteins and enzymes, potentially influencing their activity. The compound's reactivity allows it to form adducts with biomolecules, which may lead to altered biological functions. Further research is necessary to elucidate these interactions fully and their implications for health and disease.
Several compounds share structural similarities with 3-chlorobenzene-1,2-diamine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,2-Diaminobenzene | Two amino groups on benzene | Commonly used as a precursor in dye synthesis |
| 3-Aminophenol | Amino group and hydroxyl group | Primarily used in pharmaceuticals; less reactive |
| 4-Chlorobenzenamine | Chlorine on para position | Different reactivity profile; used in different syntheses |
| 3-Bromoaniline | Bromine instead of chlorine | Similar reactivity but different halogen properties |
3-Chlorobenzene-1,2-diamine stands out due to its dual amino functionalities combined with a chlorine substituent, providing unique opportunities for chemical transformations not readily available in other similar compounds.








